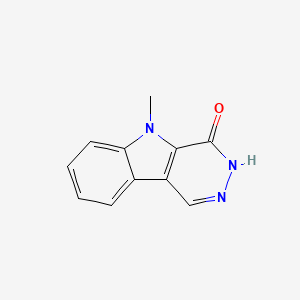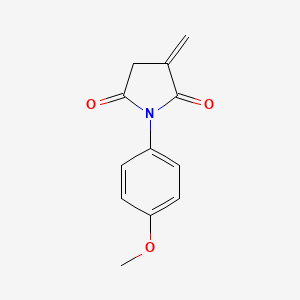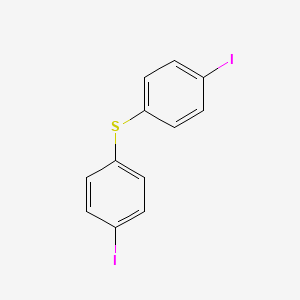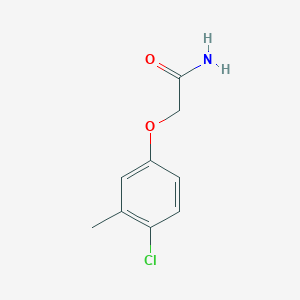
Methyl 6-sulfanylidene-1,6-dihydropyridine-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 6-sulfanylidene-1,6-dihydropyridine-2-carboxylate is a chemical compound with the molecular formula C7H7NO2S and a molecular weight of 169.2 g/mol. This compound belongs to the class of dihydropyridines, which are known for their diverse biological activities and applications in various fields of science and industry.
Métodos De Preparación
The synthesis of Methyl 6-sulfanylidene-1,6-dihydropyridine-2-carboxylate typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the reaction of a pyridine derivative with a sulfur-containing reagent in the presence of a suitable catalyst. The reaction conditions, such as temperature, solvent, and reaction time, are optimized to achieve high yields and purity of the desired product .
Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors or batch reactors. These methods are designed to ensure consistent quality and high efficiency while minimizing waste and environmental impact.
Análisis De Reacciones Químicas
Methyl 6-sulfanylidene-1,6-dihydropyridine-2-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced sulfur-containing derivatives.
Substitution: Nucleophilic substitution reactions can occur at the sulfur atom, leading to the formation of various substituted derivatives. Common reagents for these reactions include alkyl halides and aryl halides.
The major products formed from these reactions depend on the specific reagents and conditions used .
Aplicaciones Científicas De Investigación
Methyl 6-sulfanylidene-1,6-dihydropyridine-2-carboxylate has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: This compound is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cardiovascular disorders and cancer.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of Methyl 6-sulfanylidene-1,6-dihydropyridine-2-carboxylate involves its interaction with specific molecular targets and pathways. As a dihydropyridine derivative, it may act as a calcium channel blocker, inhibiting the influx of calcium ions into cells. This action can lead to vasodilation and reduced blood pressure, making it potentially useful in the treatment of hypertension and other cardiovascular conditions .
Comparación Con Compuestos Similares
Methyl 6-sulfanylidene-1,6-dihydropyridine-2-carboxylate can be compared with other dihydropyridine derivatives, such as nifedipine, nicardipine, and amlodipine. These compounds share similar mechanisms of action as calcium channel blockers but differ in their specific chemical structures and pharmacological properties. The uniqueness of this compound lies in its sulfur-containing moiety, which may confer distinct biological activities and chemical reactivity .
Similar compounds include:
Propiedades
Número CAS |
74470-35-2 |
|---|---|
Fórmula molecular |
C7H7NO2S |
Peso molecular |
169.2 g/mol |
Nombre IUPAC |
methyl 6-sulfanylidene-1H-pyridine-2-carboxylate |
InChI |
InChI=1S/C7H7NO2S/c1-10-7(9)5-3-2-4-6(11)8-5/h2-4H,1H3,(H,8,11) |
Clave InChI |
SRVBCPSQQSBLJP-UHFFFAOYSA-N |
SMILES |
COC(=O)C1=CC=CC(=S)N1 |
SMILES canónico |
COC(=O)C1=CC=CC(=S)N1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


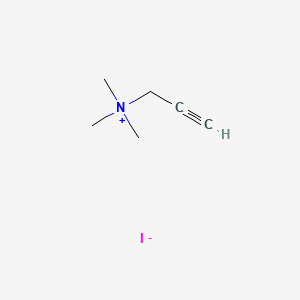

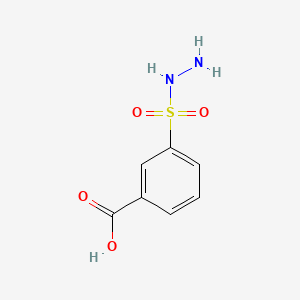
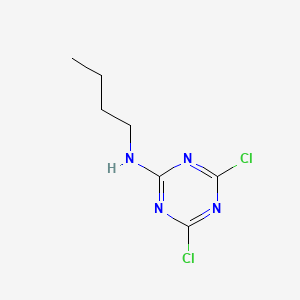
![L-Histidine, N-[3-(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)-1-oxopropyl]-](/img/structure/B3056742.png)
dimethylsilane](/img/structure/B3056745.png)


